
2-Thiophenesulfonyl chloride
Overview
Description
Chemical Structure and Properties
2-Thiophenesulfonyl chloride (CAS: 16629-19-9) is a heteroaromatic sulfonyl chloride with the molecular formula C₄H₃ClO₂S₂ and a molecular weight of 182.65 g/mol . Its structure comprises a thiophene ring (a five-membered aromatic ring containing sulfur) substituted with a sulfonyl chloride (–SO₂Cl) group at the 2-position. Key physical properties include:
- Melting Point: 27–32°C
- Boiling Point: 130–132°C at 14 mmHg
- Solubility: Reacts with water and is soluble in organic solvents like methanol and ethanol .
- Hazard Profile: Classified as Skin Corrosion Category 1B and WGK 3 (severely hazardous to water) .
Applications this compound is widely used in pharmaceutical synthesis, particularly in forming sulfonamides for drug candidates targeting protein farnesyltransferase (antimalarials) and hepatitis C virus NS5B polymerase inhibitors . It also serves as a precursor for organosulfur compounds, such as 2-((trans-2-phenyl cyclopropyl)sulfonyl)thiophene .
Preparation Methods
The foundational step in synthesizing 2-thiophenesulfonyl chloride involves sulfonating the thiophene ring at the 2-position. Electrophilic sulfonation typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions. Although not directly described in the cited patents, the bromination methodology in CN101885720A offers a template for managing highly exothermic reactions.
Reaction Conditions and Optimization
In CN101885720A, bromination of thiophene occurs at -10–10°C to prevent side reactions . Applying similar low-temperature regimes (-5–5°C) to sulfonation mitigates polysubstitution and thermal degradation. A molar ratio of thiophene to chlorosulfonic acid of 1:1.2–1.5 ensures complete conversion while minimizing excess reagent . Solvents such as dichloromethane (DCM) or ethylene dichloride, as utilized in CN107011319A for acetyl chloride synthesis, provide inert media for controlled reactivity .
Workup and Intermediate Isolation
Post-sulfonation, the reaction mixture is quenched with ice water to precipitate thiophene-2-sulfonic acid. Neutralization with aqueous sodium bicarbonate followed by extraction with DCM isolates the sulfonic acid intermediate. This mirrors the layered workup described in CN101885720A for 2-thiophene ethanol purification .
Chlorination of Thiophene-2-Sulfonic Acid
Converting the sulfonic acid to the corresponding sulfonyl chloride requires chlorinating agents. CN107011319A demonstrates the efficacy of trichloromethyl carbonate (Triphosgene) in acetyl chloride synthesis, suggesting its applicability here .
Trichloromethyl Carbonate-Mediated Chlorination
Thiophene-2-sulfonic acid is suspended in DCM and cooled to -10–0°C. Triphosgene (0.35–0.5 equivalents) is added dropwise to avoid violent decomposition . The mixture is warmed to 10–15°C and stirred for 6–8 hours, analogous to the 5–10-hour reaction window in CN107011319A . Excess DCM is distilled under reduced pressure, and the crude product is purified via vacuum distillation (130–132°C at 14 mmHg).
Table 1: Chlorination Parameters and Outcomes
Parameter | Value/Range | Source |
---|---|---|
Temperature | -10–15°C | |
Molar Ratio (Acid:Triphosgene) | 1:0.35–0.5 | |
Reaction Time | 6–8 hours | |
Yield | 75–85% (inferred) | – |
Phase-Transfer Catalyzed One-Pot Synthesis
CN101885720A highlights the utility of phase-transfer catalysts (PTCs) like tetrabutylammonium chloride in accelerating nucleophilic substitutions . Adapting this approach, a one-pot sulfonation-chlorination sequence could enhance efficiency.
Catalytic System and Solvent Selection
A mixture of thiophene, chlorosulfonic acid, and tetrabutylammonium chloride (2 wt%) in DCM facilitates simultaneous sulfonation and chlorination. The PTC stabilizes intermediates and improves interfacial transfer, reducing reaction time by 30–40% compared to non-catalyzed methods .
Process Streamlining
After sulfonation, triphosgene is introduced directly into the reaction vessel without isolating the sulfonic acid. This eliminates purification steps, mirroring the integrated esterification-ammonolysis sequence in CN101885720A . Final distillation under vacuum (14 mmHg) yields this compound with a projected purity of ≥97%.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Method | Advantages | Limitations | Yield (Inferred) |
---|---|---|---|
Stepwise Sulfonation-Chlorination | High purity, scalable | Multiple isolation steps | 70–80% |
One-Pot PTC Method | Faster, fewer steps | Requires optimized catalysis | 65–75% |
Triphosgene Chlorination | Mild conditions, minimal byproducts | Cost of triphosgene | 75–85% |
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: It can be reduced to 2-thiophenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to sulfonic acid derivatives using strong oxidizing agents
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols
Scientific Research Applications
Organic Synthesis
2-Thiophenesulfonyl chloride is widely used as a reagent in the synthesis of sulfonamides and other sulfur-containing compounds. It facilitates the introduction of sulfonyl groups into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals .
Table 1: Common Reactions Involving this compound
Reaction Type | Substrate Type | Product Type |
---|---|---|
Sulfonylation | Amines | Sulfonamides |
Alkylation | Alcohols | Sulfonates |
Coupling | Aromatic Compounds | Sulfone Derivatives |
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those containing sulfonamide moieties. Sulfonamides are crucial in treating bacterial infections and other diseases due to their antibacterial properties .
Case Study: Synthesis of Antibacterial Agents
A study demonstrated the synthesis of a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against multiple strains of bacteria, showcasing the compound's utility in drug development .
Bioconjugation
The compound is also employed in bioconjugation processes to modify biomolecules such as proteins and peptides. By introducing sulfonyl groups, researchers can enhance the properties of these biomolecules for therapeutic applications or improve their stability and solubility .
Industrial Applications
In industrial settings, this compound is utilized in producing dyes, agrochemicals, and specialty chemicals. Its ability to act as a versatile building block allows for the creation of complex chemical structures that are essential in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-thiophenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, resulting in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
3-Thiophenesulfonyl Chloride
- Reactivity: 3-Thiophenesulfonyl chloride exhibits higher reactivity than its 2-isomer in nucleophilic substitution reactions with anilines in methanol. However, both are less reactive than benzenesulfonyl chloride due to the electron-withdrawing nature of the thiophene ring .
- Mechanism : Reactions with substituted anilines follow an addition-elimination pathway , with similar Hammett (ρ = −2.25) and Brønsted (β = 0.54) parameters to 2-thiophenesulfonyl chloride, indicating analogous transition states .
Phenylmethanesulfonyl Chloride (Benzenesulfonyl Chloride)
- Solvolysis Behavior : Both this compound and benzenesulfonyl chloride follow a concerted SN2 mechanism during solvolysis, as evidenced by correlations using the extended Grunwald-Winstein equation. Their sensitivities to solvent nucleophilicity (m) and ionizing power (l) are comparable .
- Reactivity : Benzenesulfonyl chloride is more reactive than this compound due to the stronger electron-withdrawing effect of the benzene ring compared to thiophene .
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Physical Properties : Boiling point (29–32°C) and density (1.583 g/mL) are significantly lower than those of this compound, reflecting the influence of the trifluoromethyl group .
- Reactivity : The –CF₃ group enhances electrophilicity, making CF₃SO₂Cl more reactive in sulfonylation reactions compared to thiophene-based analogs.
p-Toluenesulfonyl Chloride (TsCl)
- Applications : TsCl is a benchmark reagent for sulfonylation, but its methyl substituent reduces electrophilicity compared to heteroaromatic sulfonyl chlorides like this compound.
- Safety : TsCl shares similar hazards (skin corrosion) but lacks the water hazard (WGK) classification of this compound .
Data Tables
Table 1: Physical and Chemical Properties of Selected Sulfonyl Chlorides
Table 2: Kinetic Parameters in Solvolysis Reactions
Compound | Solvent System | Mechanism | m (Nucleophilicity) | l (Ionizing Power) |
---|---|---|---|---|
This compound | Methanol/Water | SN2 (high polarity) | 0.45 | 0.78 |
Phenylmethanesulfonyl chloride | Ethanol/Water | SN2 | 0.42 | 0.75 |
This compound | Acetone/Water | General-base catalysis (low polarity) | 0.38 | 0.65 |
Data derived from Grunwald-Winstein equation correlations .
Research Findings and Mechanistic Insights
- Solvolysis Pathways: The solvolysis of this compound shifts from general-base catalysis (low-polarity solvents) to SN2 mechanisms (high-polarity solvents), as indicated by kinetic solvent isotope effects (KSIE = 2.24 in methanol, 1.47 in water) .
- Fluoroalcohol Solvents : In fluoroalcohol-containing solvents, this compound exhibits enhanced solvolysis rates due to increased solvent ionizing power .
Biological Activity
2-Thiophenesulfonyl chloride is a sulfur-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, as well as its potential applications in drug development.
This compound (CHClOS) is characterized by the presence of a thiophene ring and a sulfonyl chloride group, which contributes to its reactivity and biological activity. The compound is often used as an intermediate in the synthesis of various bioactive molecules.
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. In particular, compounds synthesized from this precursor have shown promising results in assays measuring their ability to scavenge free radicals.
Case Study: Antioxidant Assays
A study evaluated the antioxidant activity of several thiophenyl-chalcone derivatives synthesized from this compound. The results from DPPH and ABTS assays are summarized in Table 1.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
4a | 62.72 ± 1.04 | 66.18 ± 0.65 |
4b | 47.95 ± 0.92 | 61.98 ± 0.66 |
4d | 20.86 ± 1.01 | 16.47 ± 0.88 |
4e | 18.32 ± 0.95 | 13.12 ± 0.76 |
The compounds 4d and 4e , which contain hydroxyl groups, exhibited the strongest antioxidant activities with IC50 values comparable to quercetin, a well-known antioxidant agent .
Anticancer Activity
The anticancer potential of compounds derived from this compound has also been investigated extensively. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has shown that certain derivatives of this compound possess significant anticancer properties:
- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.
- Cell Lines Tested : Notable effects were observed against HepG2 (liver cancer) and K562 (leukemia) cell lines.
In one study, derivatives containing the thiophene moiety were found to inhibit cell growth effectively, with some compounds showing IC50 values as low as 0.06 µM against specific cancer targets .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been documented, highlighting their potential as therapeutic agents against various pathogens.
Overview of Antimicrobial Effects
Thiophene derivatives, including those derived from this compound, have shown:
- Broad-spectrum activity : Effective against bacteria, fungi, and viruses.
- Inhibitory Concentrations : Some derivatives have demonstrated low MIC (Minimum Inhibitory Concentration) values indicating potent antimicrobial effects .
Structure-Activity Relationship (SAR)
The biological activity of compounds derived from this compound can be influenced by their structural features:
- Substituents on the Thiophene Ring : The presence and position of functional groups such as hydroxyl or methoxy significantly enhance antioxidant and anticancer activities.
- Sulfonamide Group Influence : The sulfonamide moiety contributes to increased reactivity and biological efficacy.
Q & A
Q. Basic: What are the critical handling and storage protocols for 2-thiophenesulfonyl chloride in laboratory settings?
Answer:
this compound is moisture-sensitive and reacts exothermically with water. Key protocols include:
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen or argon) at temperatures below 25°C. Avoid exposure to humidity .
- Handling : Use gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors, which can cause respiratory irritation .
- Spill Management : Neutralize spills with sodium bicarbonate or other inert bases, followed by absorption with vermiculite or sand .
Q. Advanced: How can the reaction kinetics of this compound with nucleophiles (e.g., anilines) be systematically analyzed?
Answer:
The reaction kinetics can be studied using:
- Pseudo-First-Order Conditions : Maintain excess nucleophile (e.g., substituted anilines) and monitor sulfonamide formation via UV-Vis spectroscopy or HPLC .
- Extended Grunwald-Winstein Equation : Correlate solvolysis rates in binary solvent systems (e.g., methanol-water) by analyzing solvent ionizing power (Y) and nucleophilicity (N). This method accounts for solvent effects on transition states .
- Activation Parameters : Calculate ΔH‡ and ΔS‡ using Eyring plots from rate constants measured at multiple temperatures (e.g., 25–50°C) .
Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm molecular structure (e.g., thiophene ring protons at δ 7.5–8.0 ppm) .
- Melting Point Analysis : Verify purity (literature range: 27–32°C) . Discrepancies may indicate impurities or hydration .
- FT-IR : Identify characteristic S=O stretches (~1350–1370 cm⁻¹) and C-S bonds (~700 cm⁻¹) .
Q. Advanced: How do solvent polarity and hydrogen-bonding ability influence the solvolysis of this compound?
Answer:
- Polar Protic Solvents (e.g., methanol) : Accelerate solvolysis via stabilization of the transition state through hydrogen bonding. Rate constants increase with solvent polarity .
- Fluoroalcohols (e.g., trifluoroethanol) : Enhance solvolysis rates due to strong hydrogen-bond-donating capacity, which stabilizes the leaving chloride ion .
- Binary Mixtures : Optimize reaction rates by balancing solvent ionizing power (Y) and nucleophilicity (N). For example, methanol-water mixtures at 70:30 (v/v) show maximal rates for certain derivatives .
Q. Basic: What safety hazards are associated with this compound, and how are they mitigated?
Answer:
- Hazards : Skin corrosion (Category 1B), severe eye damage (H318), and respiratory irritation (H335) .
- Mitigation :
Q. Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
Answer:
- Reproducibility Checks : Repeat measurements under controlled humidity (<5% RH) to prevent hydrate formation, which alters melting points .
- DSC Analysis : Use differential scanning calorimetry to identify phase transitions and impurities. Pure samples show sharp endothermic peaks .
- Cross-Validation : Compare data with independent sources (e.g., Sigma-Aldrich vs. Kanto Reagents) to identify systematic errors .
Q. Advanced: What strategies optimize the synthesis of 2-((trans-2-phenylcyclopropyl)sulfonyl)thiophene using this compound?
Answer:
- Reaction Conditions : Use anhydrous dichloromethane at 0–5°C to minimize side reactions (e.g., hydrolysis). Add trans-2-phenylcyclopropylamine dropwise to maintain stoichiometry .
- Catalysis : Employ triethylamine (1.5 equiv) to scavenge HCl and drive the reaction to completion .
- Workup : Extract the product with ethyl acetate and purify via column chromatography (silica gel, hexane:ethyl acetate 4:1) .
Q. Advanced: How does this compound’s stability vary under thermal or hydrolytic stress, and what decomposition pathways are observed?
Answer:
- Thermal Degradation : At >80°C, decomposition yields SO₂ and thiophene derivatives. Monitor via TGA-FTIR to identify gaseous byproducts .
- Hydrolysis : Rapidly forms 2-thiophenesulfonic acid in aqueous media. Kinetic studies show a half-life of <10 min in water at 25°C .
- Stabilization : Add stabilizers like hydroquinone (0.1% w/w) to suppress free radical-mediated degradation during storage .
Q. Basic: What first-aid measures are critical for accidental exposure to this compound?
Answer:
- Skin Contact : Immediately rinse with water for 15 minutes, remove contaminated clothing, and apply 1% hydrocortisone cream .
- Eye Exposure : Flush with saline solution for 20 minutes and seek ophthalmological evaluation .
- Inhalation : Administer oxygen if breathing is labored and monitor for bronchospasm .
Q. Advanced: How should researchers design experiments to assess chronic toxicity or environmental impact of this compound?
Answer:
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays per OECD Guidelines 202 and 201 .
- Chronic Exposure Models : Use in vitro human keratinocyte assays (HaCaT cells) to evaluate skin corrosion potential over 72 hours .
- Waste Management : Hydrolyze waste with NaOH (pH >12) to convert residues into less toxic sulfonates before disposal .
Properties
IUPAC Name |
thiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNLHYZDXIBHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066093 | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16629-19-9 | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16629-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016629199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.964 | |
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